Arginine citrate

Catalog No.
S13136986
CAS No.
93923-89-8
M.F
C24H50N12O13
M. Wt
714.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arginine citrate

CAS Number

93923-89-8

Product Name

Arginine citrate

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C24H50N12O13

Molecular Weight

714.7 g/mol

InChI

InChI=1S/3C6H14N4O2.C6H8O7/c3*7-4(5(11)12)2-1-3-10-6(8)9;7-3(8)1-6(13,5(11)12)2-4(9)10/h3*4H,1-3,7H2,(H,11,12)(H4,8,9,10);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t3*4-;/m000./s1

InChI Key

IHOWSFVYYZTGSY-FOIRCHMTSA-N

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(CC(C(=O)O)N)CN=C(N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Arginine citrate is a compound formed from the amino acid L-arginine and citric acid. It is recognized for its role in various biological processes, particularly in the synthesis of nitric oxide, which is crucial for vascular health. The chemical formula for arginine citrate is C6H14N4O2C6H8O7\text{C}_{6}\text{H}_{14}\text{N}_{4}\text{O}_{2}\cdot \text{C}_{6}\text{H}_{8}\text{O}_{7}, and it has a molecular weight of approximately 714.73 g/mol .

This compound is often utilized in nutritional supplements due to its purported benefits in enhancing exercise performance, improving blood flow, and supporting cardiovascular health. Arginine citrate can be found in various formulations, including powders and tablets, aimed at athletes and individuals seeking to improve their physical performance.

Within biological systems. One of the key reactions involves the conversion of L-arginine to nitric oxide via nitric oxide synthase enzymes. This reaction is significant for regulating vascular tone and blood flow:

L arginineNitric Oxide SynthaseNitric Oxide+Citrulline\text{L arginine}\xrightarrow{\text{Nitric Oxide Synthase}}\text{Nitric Oxide}+\text{Citrulline}

In addition, arginine citrate can undergo hydrolysis under certain conditions, leading to the release of L-arginine and citric acid, which can further participate in metabolic pathways such as the Krebs cycle.

Arginine citrate exhibits several biological activities primarily attributed to its constituent L-arginine. It plays a vital role in:

  • Nitric Oxide Production: L-arginine is a precursor for nitric oxide, a signaling molecule that helps regulate blood vessel dilation and blood flow .
  • Immune Function: It supports immune responses by promoting the proliferation of T-cells and enhancing the activity of macrophages.
  • Hormonal Regulation: Arginine stimulates the release of growth hormone and insulin, contributing to metabolic regulation .

These activities make arginine citrate relevant in various therapeutic contexts, including cardiovascular health and exercise physiology.

Arginine citrate can be synthesized through several methods:

  • Direct Reaction: A common method involves directly reacting L-arginine with citric acid under controlled pH conditions. This typically requires heating to facilitate the reaction.
  • Neutralization Method: This involves neutralizing citric acid with an aqueous solution of L-arginine, followed by evaporation to yield crystalline arginine citrate.
  • Enzymatic Synthesis: Enzymatic pathways utilizing specific enzymes can also be employed to produce arginine citrate from L-arginine and citric acid, although this method is less common in commercial applications.

Arginine citrate has several applications:

  • Nutritional Supplements: Widely used in sports nutrition to enhance performance and recovery by improving blood flow.
  • Pharmaceuticals: Investigated for potential therapeutic applications in cardiovascular diseases due to its role in nitric oxide production.
  • Cosmetics: Sometimes included in skincare products for its moisturizing properties.

Research on arginine citrate's interactions has shown that it may enhance the effects of other compounds:

  • With Antihypertensive Medications: Arginine citrate can potentiate the effects of blood pressure-lowering drugs due to its vasodilatory properties.
  • With Erectile Dysfunction Treatments: It may complement medications like sildenafil by improving blood flow through different mechanisms .

Several compounds share similarities with arginine citrate, particularly in their roles as amino acids or their involvement in nitric oxide synthesis:

CompoundDescriptionUnique Features
L-ArginineA nonessential amino acid that serves as a precursor to nitric oxide.Directly involved in nitric oxide synthesis.
CitrullineAn amino acid that can be converted into arginine; enhances nitric oxide levels.Often used for endurance improvement.
Arginine Alpha-KetoglutarateA salt formed from L-arginine and alpha-ketoglutarate; used as a supplement.Supports muscle metabolism and recovery.
L-OrnithineAn amino acid involved in the urea cycle; can enhance athletic performance.Involved in detoxification processes.

Arginine citrate's uniqueness lies in its dual role as both an amino acid derivative and a component of citric acid, offering distinct advantages for cardiovascular health and exercise performance compared to these similar compounds.

Industrial Synthesis Pathways

Arginine citrate is a salt formed by the combination of the amino acid arginine and citric acid, with the chemical formula C₂₄H₅₀N₁₂O₁₃ and a molecular weight of approximately 714.7 g/mol [11]. The industrial synthesis of arginine citrate involves multiple pathways, primarily centered around the production of its constituent components—arginine and citric acid—followed by salt formation through controlled reaction conditions [14].

Arginine Production Methods

The industrial production of arginine, the primary component of arginine citrate, predominantly relies on microbial fermentation techniques [5]. Modern manufacturing processes utilize genetically engineered strains of Corynebacterium glutamicum or Escherichia coli for efficient biosynthesis [5] [7]. These microorganisms are specifically modified to enhance arginine production by removing feedback inhibition mechanisms and overexpressing the arginine operon [7].

The fermentation process typically employs glucose as the main carbon source, with the following key stages [5]:

  • Raw Material Pretreatment: Preparation of standardized culture medium suitable for microbial growth and product synthesis [5].
  • Microbial Fermentation: The core biosynthesis step utilizing a stepwise scale-up strain preparation process with precisely controlled parameters [5].
  • Extraction and Purification: Separation and initial purification of arginine from the fermentation broth through multi-stage techniques [5].
  • Refined Product Stage: Final product obtainment through crystallization and drying processes [5].

The fermentation process for arginine production can be optimized by modulating metabolic flux distribution between glycolysis and the pentose phosphate pathway, which helps optimize NADPH supply—a critical cofactor in arginine biosynthesis [7]. Advanced strains can produce up to 87.3 g/L of arginine with yields reaching 0.431 g arginine per gram of glucose in fed-batch fermentation systems [7].

Citric Acid Production Methods

Citric acid, the second component of arginine citrate, is predominantly produced through microbial processes, with approximately 99% of global production occurring via fermentation techniques [30] [31]. The industrial production primarily utilizes three methods [30]:

  • Submerged Fermentation (SmF): Accounts for approximately 80% of world production, utilizing tank bioreactors made of high-quality corrosion-resistant steel equipped with aeration and mixing systems [30] [31]. The process typically employs Aspergillus niger as the production organism and sucrose or molasses as the carbon source [30] [32].

  • Liquid Surface Fermentation (LSF): A technically simpler but longer duration process that requires larger production areas [30].

  • Solid-State Fermentation (SSF): Offers advantages of low substrate cost and energy efficiency but presents difficulties in controlling process parameters [30].

Table 1: Comparison of Citric Acid Production Methods

Production MethodDurationYieldAdvantagesDisadvantages
Submerged Fermentation4-6 daysHigh (80% of global production)High process efficiency, Better control of parametersHigher energy requirements, Sensitivity to trace elements
Liquid Surface Fermentation8-12 days70-75%Energy-efficient, Technically simpleLong duration, Large production areas required
Solid-State Fermentation4 daysVariableLow substrate cost, Low waste generationDifficult parameter control, High product contamination

Data compiled from research findings [30] [31] [36]

Arginine Citrate Salt Formation

The formation of arginine citrate involves the direct reaction between arginine and citric acid under controlled conditions [14] [15]. The process typically follows these steps:

  • Preparation of purified arginine and citric acid components [14].
  • Reaction in aqueous solution under controlled pH and temperature conditions [14].
  • Formation of the salt complex through ionic interactions between the guanidinium group of arginine and the carboxyl groups of citric acid [14] [16].

Recent spectroscopic analyses using Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) have provided insights into the nature of arginine-citric acid interactions [14]. While FTIR spectra have disproved solubility enhancement caused by simple salt formation, NMR spectra support the formation of a hydrogen bonding network different from the binary systems of citric acid-water and arginine-water [14].

The salt formation process is influenced by several factors, including:

  • pH of

Thermal Decomposition Behavior

The thermal stability of arginine citrate is governed by the individual thermal behaviors of its constituent components. L-arginine exhibits thermal decomposition at 244°C with preceding color changes at 230°C, while citric acid demonstrates a more complex thermal profile with decomposition onset at 148°C and rapid degradation after melting at 153°C [1] [2] [3].

Citric acid thermal analysis reveals a characteristic decomposition pattern where the compound begins slow decomposition above 148°C, with the decomposition rate significantly increasing after melting at 153°C [2]. The maximum rate of weight loss occurs at 188°C, with approximately 80% weight loss achieved by 212°C [2]. The decomposition follows the Jander diffusion mechanism with first-order kinetics and an activation energy of 200 kJ mol⁻¹ [3].

Melting Point Characteristics

Pure L-arginine melts with decomposition at 244°C, displaying thermal instability characterized by darkening at 230°C [4] [1]. The melting behavior is accompanied by simultaneous decomposition, making it difficult to determine a true melting point. Various arginine salts exhibit different melting characteristics depending on the counterion, with reported values ranging from 204°C to 222°C for different salt forms [5].

For arginine citrate, no direct melting point measurements are available in the literature. However, based on the thermal behavior of the constituent components, the compound is expected to exhibit thermal decomposition in the range of 180-220°C, representing an intermediate behavior between the individual components.

CompoundMelting Point (°C)Thermal Decomposition Temperature (°C)Thermal Stability Notes
L-Arginine (free amino acid)244 (decomposition)230-244Darkens at 230°C, decomposes at 244°C
L-Arginine hydrochloride204-222 (various salts)204-230Various thermal behaviors depending on counterion
Citric acid (anhydrous)153148-165 (onset), 175-188 (rapid)Slow decomposition above 148°C, rapid after melting
Arginine citrate (estimated)Not availableEstimated 180-220Expected intermediate behavior between components

Solubility Behavior in Aqueous and Organic Solvents

Aqueous Solubility

L-arginine demonstrates excellent water solubility with strong temperature dependence. At 0°C, arginine solubility is 83 g/L, increasing substantially to 148.7 g/L at 20°C and reaching 400 g/L at 50°C [4]. This pronounced temperature dependence reflects the hydrogen bonding interactions between arginine and water molecules.

Citric acid exhibits exceptional water solubility across the temperature range, with values of 1174 g/L at 10°C, 1809 g/L at 30°C, and 3825 g/L at 80°C [6]. The high solubility is attributed to the presence of multiple carboxyl groups and the hydroxyl group, which form extensive hydrogen bonding networks with water molecules.

Organic Solvent Solubility

In organic solvents, L-arginine shows limited solubility due to its ionic character and hydrophilic nature. The compound is slightly soluble in ethanol and demonstrates better solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, where L-arginine hydrochloride achieves approximately 5 mg/mL solubility [7].

Citric acid displays moderate solubility in ethanol, with approximately 76 g per 100 g of anhydrous ethanol at 15°C [6]. The solubility in ethanol is significantly lower than in water but still substantial enough for practical applications.

pH-Dependent Dissociation Constants

Arginine Dissociation Behavior

L-arginine contains three ionizable groups with distinct dissociation constants. The α-carboxyl group exhibits a pKa of 1.82 ± 0.1, typical of amino acid carboxyl groups [8]. The α-amino group has a pKa of 8.99 ± 0.1, while the guanidinium group demonstrates an exceptionally high pKa of 13.8 ± 0.1 [9] [10] [8].

The remarkably high pKa value of the guanidinium group ensures that arginine side chains remain predominantly charged even at elevated pH values up to 10 [8]. This characteristic is crucial for understanding the electrostatic behavior of arginine citrate in various pH environments.

Citric Acid Dissociation Profile

Citric acid functions as a triprotic acid with three distinct dissociation constants. The first carboxyl group has a pKa of 2.92 ± 0.05, the second exhibits a pKa of 4.28 ± 0.05, and the third demonstrates a pKa of 5.21 ± 0.05 [6]. These values provide citric acid with excellent buffering capacity across a broad pH range from 2 to 8.

Salt Formation and pH Behavior

In arginine citrate formation, the highly basic guanidinium group of arginine (pKa 13.8) interacts with the acidic carboxyl groups of citric acid. The substantial difference in pKa values facilitates complete proton transfer, resulting in stable salt formation. At physiological pH (7.4), the guanidinium groups remain protonated and positively charged, while the citrate carboxyl groups are deprotonated and negatively charged [11].

The pH behavior of aqueous arginine citrate solutions depends on the molar ratio of the components. Systems containing citric acid and L-arginine in aqueous solution typically exhibit acidic pH values around 3.5, leading to the formation of charged species including protonated citrate anions and arginine cations [11].

Ionizable GrouppKa ValuePhysiological pH (7.4) State
L-Arginine α-amino group8.99 ± 0.1Deprotonated (neutral)
L-Arginine α-carboxyl group1.82 ± 0.1Deprotonated (negative)
L-Arginine guanidinium group13.8 ± 0.1Protonated (positive)
Citric acid (1st carboxyl)2.92 ± 0.05Deprotonated (negative)
Citric acid (2nd carboxyl)4.28 ± 0.05Deprotonated (negative)
Citric acid (3rd carboxyl)5.21 ± 0.05Mostly deprotonated (negative)

Molecular Composition Variations

Arginine citrate exists in multiple stoichiometric forms, most commonly as di-L-arginine citrate (molecular formula C₁₈H₃₆N₈O₁₁, molecular weight 540.53 g/mol) and tri-L-arginine citrate (molecular formula C₂₄H₅₀N₁₂O₁₃, molecular weight 714.73 g/mol) [12] [13]. The stoichiometric ratio affects the overall charge balance and influences the physicochemical properties of the resulting salt.

ParameterDi-L-arginine citrateTri-L-arginine citrate
Molecular FormulaC₁₈H₃₆N₈O₁₁C₂₄H₅₀N₁₂O₁₃
Molecular Weight (g/mol)540.53714.73
Stoichiometry2:1 (Arginine:Citric acid)3:1 (Arginine:Citric acid)
Common Namesdi-L-arginine citratetri-L-arginine citrate, arginine citrate
CAS Numbers93778-35-993923-89-8

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

16

Exact Mass

714.36202970 g/mol

Monoisotopic Mass

714.36202970 g/mol

Heavy Atom Count

49

UNII

1221OL1Q9F

Related CAS

93778-35-9

Dates

Last modified: 08-10-2024

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